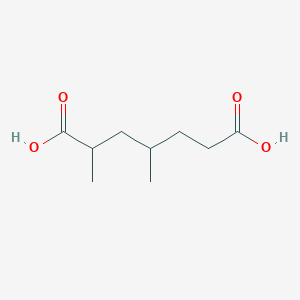
2,7-二氨基丝裂霉素
描述
2,7-Diaminomitosene is a significant metabolite of the antitumor antibiotic mitomycin C. Mitomycin C is known for its cytotoxic and mutagenic properties, primarily due to its ability to alkylate and cross-link DNA. The compound 2,7-Diaminomitosene is generated through the reductive bioactivation of mitomycin C and plays a crucial role in its antitumor activity by forming DNA adducts .
科学研究应用
2,7-Diaminomitosene has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: In chemistry, 2,7-Diaminomitosene is used to study the mechanisms of DNA alkylation and cross-linking. Its ability to form stable DNA adducts makes it a valuable tool for investigating the effects of DNA modifications on cellular processes .
Biology: In biological research, 2,7-Diaminomitosene is used to explore the cellular responses to DNA damage. Studies have shown that the DNA adducts formed by 2,7-Diaminomitosene are non-toxic and non-mutagenic, making it a useful compound for studying DNA repair mechanisms .
Medicine: In medicine, 2,7-Diaminomitosene is investigated for its potential as an antitumor agent. Its ability to form DNA adducts and induce cellular responses to DNA damage makes it a promising candidate for cancer therapy .
Industry: In the industrial sector, 2,7-Diaminomitosene is used in the development of new chemotherapeutic agents. Its unique properties and mechanisms of action provide valuable insights for the design of more effective and less toxic cancer treatments .
作用机制
Target of Action
2,7-Diaminomitosene (2,7-DAM) is a major metabolite of Mitomycin C (MC) in tumor cells . The primary target of 2,7-DAM is DNA, specifically the N7 position of 2’-deoxyguanosine . This interaction with DNA is crucial for its biological effects.
Mode of Action
2,7-DAM alkylates DNA upon reductive activation, forming an adduct at the N7 position of 2’-deoxyguanosine . This alkylation process is a result of the compound’s interaction with its DNA target.
Biochemical Pathways
The biochemical pathway of 2,7-DAM involves the reductive bioactivation of MC, from which 2,7-DAM is generated . This reduction process is crucial for the formation of DNA adducts. The formation of these adducts supports the hypothesis that the reduction of MC is a key step in its mechanism of action .
Pharmacokinetics
The pharmacokinetics of MC, from which 2,7-DAM is derived, demonstrate a rapid, biphasic elimination pattern with an α half-life of 8 minutes and a β, or terminal, half-life of 48 minutes . .
Result of Action
The result of 2,7-DAM’s action is the formation of DNA adducts . . This suggests that 2,7-DAM has a different impact on cellular processes compared to MC.
Action Environment
The action of 2,7-DAM, like that of MC, is influenced by environmental factors such as pH and nucleophile concentration . For example, at pH 6.5, 2,7-DAM is essentially the only metabolite formed, whereas from pH 6.8 to 8.0, other metabolites increase in quantity as 2,7-DAM decreases . This suggests that the action, efficacy, and stability of 2,7-DAM can be influenced by the conditions of its environment.
生化分析
Biochemical Properties
2,7-Diaminomitosene interacts with various biomolecules, including DNA, enzymes, and proteins. One of its primary interactions is with DNA, where it forms adducts at the N7 position of deoxyguanosine . This interaction is crucial for its antitumor activity, as it leads to DNA alkylation and cross-linking, which can inhibit DNA replication and transcription . Additionally, 2,7-Diaminomitosene interacts with enzymes involved in its reductive activation, such as xanthine dehydrogenase . This enzyme facilitates the conversion of mitomycin C to 2,7-Diaminomitosene under both aerobic and hypoxic conditions .
Cellular Effects
2,7-Diaminomitosene exhibits various effects on cellular processes. It has been shown to form DNA adducts in tumor cells, leading to the inhibition of DNA replication and transcription . Unlike mitomycin C, 2,7-Diaminomitosene is only marginally toxic and does not activate the p53 pathway . This reduced toxicity is attributed to its specific interactions with DNA and the formation of non-mutagenic DNA lesions . Additionally, 2,7-Diaminomitosene does not induce significant changes in cell signaling pathways or gene expression compared to its parent compound, mitomycin C .
Molecular Mechanism
The molecular mechanism of 2,7-Diaminomitosene involves its reductive activation and subsequent interaction with DNA. Upon reduction, 2,7-Diaminomitosene forms adducts with the N7 position of deoxyguanosine in DNA . This interaction leads to the formation of monofunctional adducts and cross-links, which inhibit DNA replication and transcription . The reductive activation of 2,7-Diaminomitosene is facilitated by enzymes such as xanthine dehydrogenase, which catalyzes the conversion of mitomycin C to 2,7-Diaminomitosene . This process is pH-dependent, with greater formation of 2,7-Diaminomitosene observed under hypoxic conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Diaminomitosene have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 2,7-Diaminomitosene forms stable DNA adducts that are not easily repaired by cellular mechanisms . These adducts persist over time, leading to sustained inhibition of DNA replication and transcription . Additionally, the stability of 2,7-Diaminomitosene is influenced by the presence of reductive enzymes and the cellular environment .
Dosage Effects in Animal Models
The effects of 2,7-Diaminomitosene vary with different dosages in animal models. At lower doses, 2,7-Diaminomitosene exhibits minimal toxicity and does not induce significant adverse effects . At higher doses, it can cause DNA damage and inhibit cellular proliferation . Studies have shown that the threshold for toxic effects is higher for 2,7-Diaminomitosene compared to mitomycin C, making it a potentially safer alternative for cancer treatment .
Metabolic Pathways
2,7-Diaminomitosene is involved in several metabolic pathways, primarily related to its reductive activation and interaction with DNA. The reduction of mitomycin C to 2,7-Diaminomitosene is catalyzed by enzymes such as xanthine dehydrogenase . This process is essential for the formation of DNA adducts and the subsequent inhibition of DNA replication and transcription . Additionally, 2,7-Diaminomitosene can influence metabolic flux and metabolite levels by interacting with DNA and other biomolecules .
Transport and Distribution
The transport and distribution of 2,7-Diaminomitosene within cells and tissues are influenced by its interactions with transporters and binding proteins. Studies have shown that 2,7-Diaminomitosene can be transported into cells through specific transporters and accumulate in the nucleus, where it forms DNA adducts . The distribution of 2,7-Diaminomitosene within tissues is also influenced by its reductive activation and the presence of enzymes such as xanthine dehydrogenase .
Subcellular Localization
2,7-Diaminomitosene is primarily localized in the nucleus, where it interacts with DNA to form adducts . This subcellular localization is crucial for its antitumor activity, as it allows 2,7-Diaminomitosene to inhibit DNA replication and transcription . Additionally, the localization of 2,7-Diaminomitosene is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 2,7-Diaminomitosene is synthesized through the reductive activation of mitomycin C. This process involves the reduction of mitomycin C in the presence of electron donors such as NADPH-cytochrome P-450 reductase and xanthine oxidase. The reduction leads to the formation of several metabolites, including 2,7-Diaminomitosene .
Industrial Production Methods: The industrial production of 2,7-Diaminomitosene follows similar principles as the laboratory synthesis. The process involves the controlled reduction of mitomycin C under anaerobic conditions, ensuring the formation of the desired metabolite. The reaction conditions, such as pH and nucleophile concentration, are carefully monitored to optimize the yield of 2,7-Diaminomitosene .
化学反应分析
Types of Reactions: 2,7-Diaminomitosene primarily undergoes reductive alkylation reactions. Upon reductive activation, it forms a heat-labile adduct with DNA, specifically at the N7 position of guanine .
Common Reagents and Conditions: The reductive activation of 2,7-Diaminomitosene involves the use of reducing agents such as NADPH-cytochrome P-450 reductase and xanthine oxidase. The reactions are typically carried out under anaerobic conditions to prevent oxidation of the intermediates .
Major Products: The major product formed from the reaction of 2,7-Diaminomitosene with DNA is the guanine-N7-2,7-Diaminomitosene adduct. This adduct is characterized by its stability and specific binding to the DNA .
属性
IUPAC Name |
(2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-5-10(16)13(20)9-7(4-22-14(17)21)8-2-6(15)3-18(8)11(9)12(5)19/h6H,2-4,15-16H2,1H3,(H2,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCLMIIQNWUTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(CC3=C2COC(=O)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50999874 | |
| Record name | (2,7-Diamino-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78598-43-3 | |
| Record name | 2,7-Diaminomitosene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078598433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,7-Diamino-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50999874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


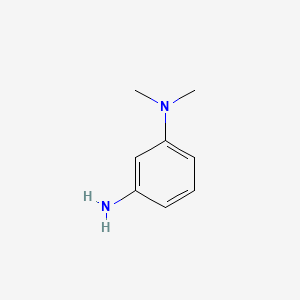
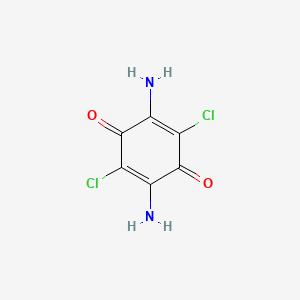
![Naphtho[2,1-b]furan-2(1H)-one](/img/structure/B1203841.png)
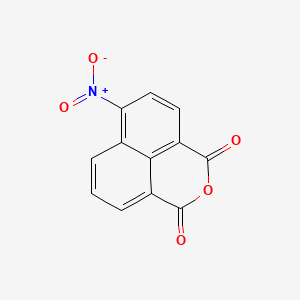
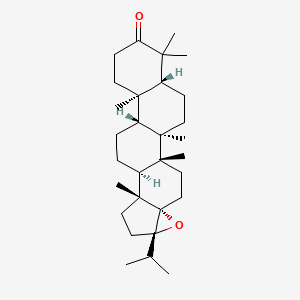
![Methyl 4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamido)benzoate](/img/structure/B1203847.png)
![4-[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl]-2-methyl-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1203848.png)
![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B1203850.png)
![2-[[3-Acetyl-1-[4-(dimethylamino)phenyl]-2-methyl-5-indolyl]oxy]acetamide](/img/structure/B1203852.png)
![3,5,5-Trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one](/img/structure/B1203855.png)
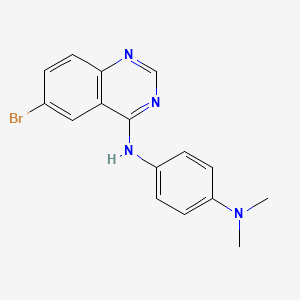
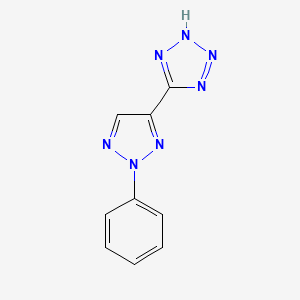
![6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one](/img/structure/B1203860.png)
